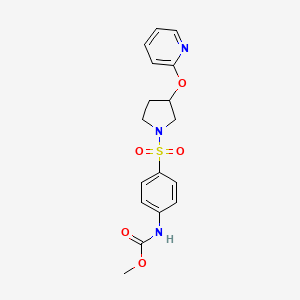

Methyl (4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group and a carbamate group, which are common functional groups in medicinal chemistry.

Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The stereochemistry of the molecule is also influenced by the pyrrolidine ring .Scientific Research Applications

Comprehensive Analysis of Methyl (4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate Applications

Drug Discovery: Pyrrolidine Scaffold Utilization: The pyrrolidine ring, a core component of the compound , is widely used in medicinal chemistry to develop compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through “pseudorotation.” This versatility makes it a valuable scaffold for creating novel biologically active compounds.

Anti-Fibrosis Therapeutics: Compounds with pyridin-2-yloxy groups have shown promising anti-fibrotic activities . They inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, suggesting potential development as novel anti-fibrotic drugs. This application is particularly relevant in the treatment of conditions like idiopathic pulmonary fibrosis.

Selective Androgen Receptor Modulators (SARMs): Derivatives of pyrrolidin-1-yl, such as those found in the compound, have been synthesized as SARMs . These are optimized to selectively target androgen receptors, offering therapeutic benefits in conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.

Stereogenicity and Enantioselective Binding: The stereogenicity of carbons in the pyrrolidine ring leads to different biological profiles of drug candidates due to the varying binding modes to enantioselective proteins . This property is crucial for designing drugs with specific actions and minimal side effects.

Structural Diversity in Medicinal Chemistry: The non-planarity of the pyrrolidine ring allows for greater structural diversity in drug design . This diversity can lead to the discovery of compounds with unique biological activities, enhancing the pharmacokinetic profile of potential therapeutics.

Pharmacokinetic Profile Modification: Modifying the pharmacokinetic profile of drug candidates is essential for achieving desired ADME/Tox results . The compound’s structure can be optimized to improve its absorption, distribution, metabolism, and excretion properties, making it more effective and safer for clinical use.

Collagen Prolyl 4-Hydroxylases Inhibition: Compounds containing pyridin-2-yloxy groups have been studied for their ability to inhibit collagen prolyl 4-hydroxylases . This inhibition is significant in reducing the synthesis of collagen, a key factor in fibrotic diseases.

Synthesis of Novel Heterocyclic Compounds: The compound serves as a precursor for synthesizing novel heterocyclic compounds with potential biological activities . These activities range from antimicrobial to antiviral and antitumor, highlighting the compound’s versatility in drug synthesis.

Future Directions

Mechanism of Action

Target of action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to have selectivity towards various biological targets .

Mode of action

The mode of action of a compound depends on its structure and the biological target it interacts with. The pyrrolidine ring in this compound could potentially interact with its target through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical pathways

Without specific information on the compound’s biological target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing a pyrrolidine ring have been found to be involved in a wide range of biological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The presence of the pyrrolidine ring, a sulfonyl group, and a carbamate ester in this compound could potentially influence its ADME properties .

properties

IUPAC Name |

methyl N-[4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-24-17(21)19-13-5-7-15(8-6-13)26(22,23)20-11-9-14(12-20)25-16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLJWRSHZFUXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2951756.png)

![1-[(4-methoxyphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2951757.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2951762.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2951771.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-chlorophenethyl)azetidine-3-carboxamide](/img/structure/B2951775.png)

![N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951777.png)

![3-(4-{3-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenoxy}-phenylcarbamoyl)-acrylic acid](/img/structure/B2951778.png)